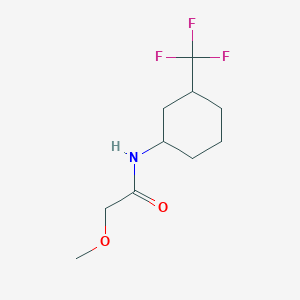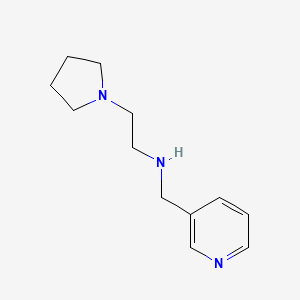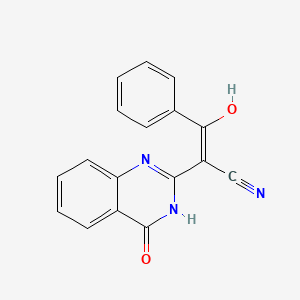
(2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-oxo-3-phenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD01848102 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD01848102 typically involves a multi-step process. One common method includes the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of MFCD01848102 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD01848102 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in various applications.
Reduction: Reduction reactions can convert it to lower oxidation states, altering its properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Applications De Recherche Scientifique
MFCD01848102 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD01848102 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
MFCD01848102 can be compared with similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its high reactivity but lower stability compared to MFCD01848102.
Compound B: Exhibits similar stability but different reactivity patterns.
Compound C: Used in similar applications but with different efficiency and selectivity.
MFCD01848102 stands out due to its balanced properties of stability and reactivity, making it a versatile compound in various fields.
Propriétés
Formule moléculaire |
C17H11N3O2 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
(E)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C17H11N3O2/c18-10-13(15(21)11-6-2-1-3-7-11)16-19-14-9-5-4-8-12(14)17(22)20-16/h1-9,21H,(H,19,20,22)/b15-13+ |
Clé InChI |
FLAUEAAIGUAJSN-FYWRMAATSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






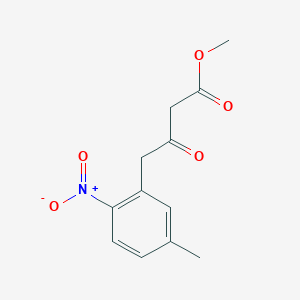
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
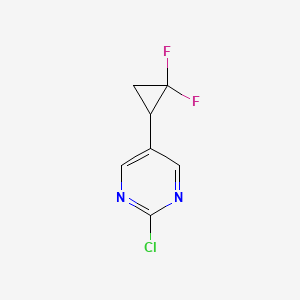
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)


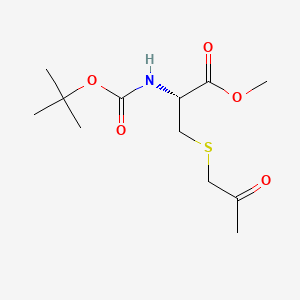
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
